molecular formula C11H22O2 B14709215 Cyclohexane, (diethoxymethyl)- CAS No. 14315-64-1

Cyclohexane, (diethoxymethyl)-

Cat. No.: B14709215
CAS No.: 14315-64-1
M. Wt: 186.29 g/mol
InChI Key: AQWRIVDSJKJUER-UHFFFAOYSA-N
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Description

Cyclohexane, (diethoxymethyl)- is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring with a diethoxymethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane, (diethoxymethyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexane with diethoxymethane in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the diethoxymethyl group on the cyclohexane ring.

Industrial Production Methods

In an industrial setting, the production of cyclohexane, (diethoxymethyl)- often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, (diethoxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone and cyclohexanol.

    Reduction: Reduction reactions can convert the compound into cyclohexane derivatives with different functional groups.

    Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products

The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexane, (diethoxymethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexane, (diethoxymethyl)- involves its interaction with specific molecular targets. The diethoxymethyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simple cycloalkane with a six-membered ring.

    Cyclohexanol: A cyclohexane derivative with a hydroxyl group.

    Cyclohexanone: A cyclohexane derivative with a ketone group.

Uniqueness

Cyclohexane, (diethoxymethyl)- is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other cyclohexane derivatives.

Properties

CAS No.

14315-64-1

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

diethoxymethylcyclohexane

InChI

InChI=1S/C11H22O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3

InChI Key

AQWRIVDSJKJUER-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1CCCCC1)OCC

Origin of Product

United States

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